9-(Dicyanomethylene)fluorene

Vue d'ensemble

Description

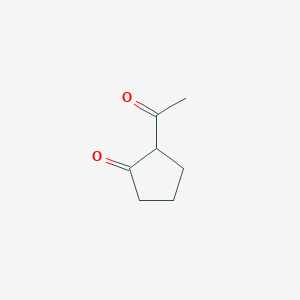

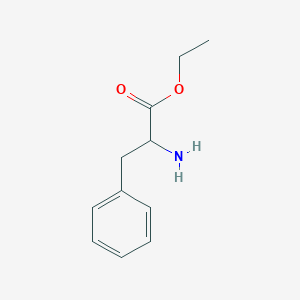

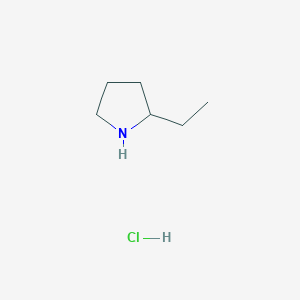

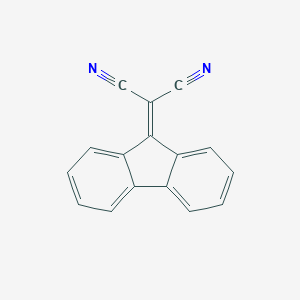

9-(Dicyanomethylene)fluorene is a derivative of fluorene that has been modified by the addition of a dicyanomethylene group at the 9th position of the fluorene core. This modification imparts unique electronic properties to the molecule, making it of interest in various fields, including materials science and polymer chemistry .

Synthesis Analysis

The synthesis of 9-(Dicyanomethylene)fluorene derivatives can be achieved through several methods. One approach involves the nitration of 9-fluorenone followed by a condensation reaction with malononitrile and subsequent catalytic hydrogenation to yield the desired diamine, which is a precursor for further polymerization . Another method for synthesizing disubstituted fluorenes, which could potentially be adapted for 9-(Dicyanomethylene)fluorene, involves a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence starting from 2-iodobiphenyls and α-diazoesters .

Molecular Structure Analysis

The molecular structure of 9-(Dicyanomethylene)fluorene derivatives has been studied using X-ray diffraction, revealing interesting features of their molecular geometry and conformation. The fluorene ring system is typically planar, and the dicyano group exhibits a slight twist from the plane of the fluorene core . This planarity is crucial for the electronic properties of the molecule and its interactions in the solid state.

Chemical Reactions Analysis

9-(Dicyanomethylene)fluorene derivatives can participate in various chemical reactions, particularly those relevant to polymer chemistry. They can be used as building blocks for the synthesis of polyimides and polyamides, which are known for their heat resistance and stability. These polymers can be crosslinked to form resins that are stable at high temperatures and yield significant char upon pyrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers containing 9-(Dicyanomethylene)fluorene units have been extensively studied. These polymers exhibit high thermal stability, with weight loss temperatures exceeding 400°C, and do not display a melting point. They are also characterized by high glass transition temperatures, good solubility in organic solvents, and excellent water resistance. The optical properties are notable as well, with high transmittance in the visible region and high refractive indices, which are advantageous for materials applications . The molecular structure of 9-(Dicyanomethylene)fluorene contributes to these properties by providing rigidity and planarity to the polymer backbone.

Applications De Recherche Scientifique

Functionalization and Derivatives

- 9-(Dicyanomethylene)fluorene can be effectively functionalized with substituted acetylenes under certain conditions, leading to novel derivatives with potential applications in various fields (Wong, Lu, Choi, & Lin, 2003).

Heat-resistant Polymers

- Derivatives of 9-(Dicyanomethylene)fluorene have been used in the synthesis of heat-resistant polyimides and polyamides, suggesting applications in materials that require thermal stability (Diakoumakos & Mikroyannidis, 1994).

Fluorene Oxidation Studies

- Studies on the oxidation of fluorene, including 9-(Dicyanomethylene)fluorene, provide insights into its potential environmental and biological interactions (Bogan, Lamar, & Hammel, 1996).

Photovoltaic Properties

- The use of 9-(Dicyanomethylene)fluorene in dye-sensitized solar cells affects their photovoltaic properties, highlighting its role in renewable energy technologies (Wang et al., 2014).

Fluorene Structures in Functional Materials

- Research on fluorene structures, including 9-(Dicyanomethylene)fluorene, indicates their wide application in polymers, photosensitive materials, and OLEDs, suggesting its importance in advanced material science (Ji-ping, 2011).

Coupling Reactions

- 9-(Dicyanomethylene)fluorene participates in novel photo-induced coupling reactions, which could be crucial for developing new synthetic pathways in chemistry (Jiang et al., 2002).

X-ray Diffraction Studies

- X-ray diffraction studies of 9-(Dicyanomethylene)fluorene and its derivatives provide valuable information on their molecular structure, which is essential for understanding their properties and potential applications (Chetkina & Belsky, 2013).

Safety And Hazards

9-(Dicyanomethylene)fluorene causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid prolonged or repeated exposure . It is also advised to keep the product in a dry, cool, and well-ventilated place and to keep the container tightly closed .

Propriétés

IUPAC Name |

2-fluoren-9-ylidenepropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2/c17-9-11(10-18)16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJKIYVWFSACIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289529 | |

| Record name | 9-Fluorenylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Dicyanomethylene)fluorene | |

CAS RN |

1989-32-8 | |

| Record name | 1989-32-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Fluorenylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.